molecular formula C17H15Cl2NO2 B2726713 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide CAS No. 1351634-07-5

2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Cat. No.: B2726713
CAS No.: 1351634-07-5
M. Wt: 336.21
InChI Key: QTJDRLBTCPCNRZ-UHFFFAOYSA-N
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Description

Structure and Synthesis 2,5-Dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a halogenated benzamide derivative featuring a 2,5-dichloro-substituted benzene ring and a bicyclic (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group attached to the amide nitrogen. The hydroxyl group on the indenyl moiety enhances hydrophilicity, while the rigid bicyclic structure may influence conformational stability and binding interactions.

Properties

IUPAC Name

2,5-dichloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c18-12-5-6-15(19)13(9-12)16(21)20-10-17(22)8-7-11-3-1-2-4-14(11)17/h1-6,9,22H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJDRLBTCPCNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,5-Dichlorobenzamide Precursor

The benzamide core is typically prepared via chlorination and subsequent amidation. 2,5-Dichlorobenzoic acid is activated using thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or ammonium hydroxide to yield 2,5-dichlorobenzamide. Alternative methods employ coupling agents like EDCI/HOBt in dichloromethane to directly amidate 2,5-dichlorobenzoic acid with ammonia.

Key Reaction:
$$
\text{2,5-Dichlorobenzoic acid} + \text{NH}3 \xrightarrow{\text{SOCl}2} \text{2,5-Dichlorobenzamide} \quad
$$

Preparation of 1-Hydroxy-2,3-Dihydro-1H-Inden-1-ylmethanol

The indenol derivative is synthesized through Friedel-Crafts alkylation or catalytic hydrogenation. For example, indene is hydroxylated using hydroboration-oxidation to yield 1-hydroxy-2,3-dihydro-1H-inden-1-ol, which is subsequently methylated via Williamson ether synthesis or Grignard addition to introduce the hydroxymethyl group.

Optimization Note:
Hydroxy protection (e.g., silylation) is critical during methylation to prevent side reactions. Deprotection with TBAF restores the hydroxyl group post-coupling.

Coupling Strategies for Benzamide-Indenol Conjugation

Nucleophilic Substitution

The hydroxymethyl group on the indenol is activated as a leaving group (e.g., mesylate or tosylate) and displaced by the benzamide’s amine. For instance, treating 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethanol with mesyl chloride forms the mesylate intermediate, which reacts with 2,5-dichlorobenzamide in DMF at 80°C.

Reaction Conditions:

  • Solvent: DMF or THF
  • Base: K$$2$$CO$$3$$ or Et$$_3$$N
  • Yield: 60–75%

Reductive Amination

A two-step process involves condensing the indenol aldehyde with 2,5-dichlorobenzamide followed by reduction. The aldehyde (1-hydroxy-2,3-dihydro-1H-inden-1-carbaldehyde) is reacted with benzamide under Dean-Stark conditions to form an imine, which is reduced using NaBH$$4$$ or BH$$3$$·THF.

Advantages:

  • Avoids harsh alkylation conditions
  • Higher regioselectivity

Alternative One-Pot Multicomponent Approaches

Recent patents disclose tandem reactions combining indenol, formaldehyde, and 2,5-dichlorobenzamide in iso-propanol at −10°C to 25°C. This method leverages in situ formation of the hydroxymethyl intermediate and direct coupling, achieving yields up to 82%.

Critical Parameters:

  • Temperature control (−75°C to 25°C)
  • Stirring duration (4–6 hours)

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from methylene chloride. NMR and HPLC-MS confirm structural integrity, with diagnostic signals at δ 7.8–8.2 ppm (aromatic H) and δ 4.1–4.5 ppm (methylene H).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Sub. 60–75 ≥95 Scalable Requires hydroxy protection
Reductive Amination 70–82 ≥97 Mild conditions Multi-step
Multicomponent 75–82 ≥96 One-pot Sensitive to temp. fluctuations

Challenges and Optimization Opportunities

  • Hydroxy Group Reactivity: Unprotected hydroxyl groups lead to side reactions during alkylation.
  • Solvent Selection: Polar aprotic solvents (DMF) improve coupling efficiency but complicate purification.
  • Catalysis: Pd-mediated coupling or enzymatic methods remain underexplored but could enhance selectivity.

Chemical Reactions Analysis

Amide Bond Formation

The benzamide core is typically synthesized via coupling reactions between a benzoic acid derivative and an amine. For example:

  • Activation of the carboxylic acid : 2,5-Dichlorobenzoic acid derivatives (e.g., acid chlorides or activated esters) react with amines under basic conditions .

  • Coupling agents : Reagents like EDCl/HOBt or DCC are frequently used to form amide bonds in similar compounds (e.g., in VHL ligand synthesis) .

Hypothetical Reaction Pathway :

2,5-Dichlorobenzoyl chloride+(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methylamineBase (e.g., Et3N)Target Compound\text{2,5-Dichlorobenzoyl chloride} + \text{(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{Target Compound}

Reductive Amination

The (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine moiety may originate from reductive amination of a ketone precursor. For example:

  • Substrate : 1-Hydroxyinden-1-carbaldehyde reacts with ammonium acetate or primary amines in the presence of NaBH3_3CN or other reducing agents .

Example from Literature :
In VHL ligand synthesis, reductive amination of aldehydes with Ellman’s sulfinamide produced chiral amines with high enantiomeric excess .

Hydroxy Group Reactivity

The secondary alcohol in the indenyl group can undergo:

  • Esterification : Reaction with acyl chlorides (e.g., acetic anhydride) to form esters .

  • Oxidation : Potential conversion to a ketone using oxidizing agents like PCC or Dess-Martin periodinane .

Aromatic Chlorine Substitution

The 2,5-dichloro substituents on the benzamide may participate in:

  • Nucleophilic Aromatic Substitution : Under harsh conditions (e.g., high-temperature reactions with strong bases like NaOH) .

  • Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig couplings (e.g., with aryl boronic acids or amines) .

Stability and Degradation Pathways

  • Hydrolysis : Amide bonds in benzamide derivatives are susceptible to hydrolysis under acidic or basic conditions .

  • Photodegradation : Chlorinated aromatic compounds often degrade under UV light via radical mechanisms .

Biological Activity and Reactivity

While not directly studied for this compound, structurally similar dichlorobenzamides exhibit:

  • Enzyme Inhibition : Lysosomal phospholipase A2 (LPLA2) inhibition via transacylase activity (observed in compound CID 873620) .

  • Kinase Targeting : Dichlorobenzamide derivatives show activity against BCR-ABL kinases (e.g., AP24534) .

Synthetic Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the indenyl group may slow amide coupling; microwave-assisted synthesis could improve yields .

  • Chirality : The hydroxy group’s stereochemistry requires enantioselective methods (e.g., asymmetric catalysis or chiral resolution) .

Data Table: Comparative Reactivity of Analogous Compounds

Reaction TypeExample CompoundConditionsYield/SelectivitySource
Amide Coupling3,5-Dichloro-N-(piperidinyl)benzamideEDCl/HOBt, DMF, RT82%
Reductive AminationNorsertraline (dichlorophenyl)NaBH3_3CN, MeOH70% (99% ee)
Suzuki Coupling4-(3,4-Dichlorophenyl)-tetralinPd(PPh3_3)4_4, K2_2CO3_396%

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is C17H15Cl2NO2C_{17}H_{15}Cl_2NO_2, with a molecular weight of approximately 336.21 g/mol. The compound features a dichlorobenzamide structure that is modified by the addition of a hydroxy-indene moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives, including 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide, as anticancer agents. Research indicates that compounds with similar structures exhibit selective cytotoxicity towards various cancer cell lines. For instance, benzamides have been investigated for their ability to inhibit specific kinases involved in tumorigenesis. A notable example includes the development of RET kinase inhibitors that show promise in treating cancers such as thyroid carcinoma .

Antiviral Properties

The compound's structural features may also position it as a candidate for antiviral drug development. Benzamide derivatives have been explored for their efficacy against RNA viruses, including those responsible for hepatitis C and other viral infections. The modifications in the structure can enhance binding affinity to viral proteins, potentially leading to effective therapeutic agents .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related benzamide derivatives, researchers found that specific modifications significantly increased cytotoxicity against melanoma cells. The study reported IC50 values indicating that certain derivatives could inhibit cell growth effectively at low concentrations .

Case Study 2: Antiviral Activity Assessment

Another study focused on the antiviral potential of benzamide derivatives against hepatitis C virus (HCV). Compounds were tested for their ability to inhibit HCV replication in vitro. Results showed that some derivatives exhibited significant antiviral activity with low cytotoxicity towards host cells .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzamides with Alkyne Substituents

Example : 2,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide ()

  • Substituent : 2-methylbut-3-yn-2-yl (alkyne group).
  • Key Differences :
    • The alkyne group increases lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility.
    • Applications: Used as herbicides or coordination ligands due to halogenated aromatic systems .
  • Structural Impact : Flexible alkyne chain vs. rigid indenyl group in the target compound.

Example : 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide ()

  • Substituent : Same alkyne group as above but with 3,5-dichloro substitution.
  • Key Differences :
    • 3,5-dichloro substitution alters electronic properties (e.g., resonance effects) compared to 2,5-dichloro.
    • Applications: Agricultural and pharmaceutical uses due to halogen’s bioactivity .
Hydroxy-Substituted Benzamides

Example : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Substituent : 2-hydroxy-1,1-dimethylethyl (linear hydroxyalkyl chain).
  • Applications: N,O-bidentate directing group for metal-catalyzed C–H functionalization .
  • Spectroscopy : IR shows $ \nu(\text{OH}) $ at ~3200–3600 cm$^{-1}$; NMR confirms amide and hydroxyl protons.
Radiolabeled Benzamides for Imaging

Example : [11C]Raclopride ()

  • Substituent : (1-ethyl-2-pyrrolidinyl)methyl.
  • Key Differences :
    • Pyrrolidinyl group enhances dopamine D2 receptor affinity.
    • 3,5-dichloro-6-hydroxy substitution optimizes receptor binding.
    • Applications: Positron emission tomography (PET) imaging of neurological disorders .
Indenyl-Containing Analogs

Example : N-[(2,5-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-1-amine ()

  • Substituent : 2,5-dimethoxyphenylmethyl.
  • Key Differences :
    • Methoxy groups increase electron density on the aromatic ring vs. chloro substituents.
    • Applications: Unclear but may involve receptor modulation due to structural complexity.

Comparative Data Table

Compound Name Benzamide Substitution Amide Substituent Molecular Weight (g/mol) Key Applications Reference
Target Compound 2,5-dichloro (1-hydroxyindenyl)methyl ~328.2 (estimated) Potential pharmaceuticals
2,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide 2,5-dichloro Alkyne-containing group 256.13 Herbicides, ligands
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl Hydroxyalkyl chain 207.27 Catalysis
[11C]Raclopride 3,5-dichloro-6-hydroxy Pyrrolidinylmethyl 347.23 (non-radioactive) Neuroimaging

Biological Activity

2,5-Dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, featuring two chlorine atoms and a hydroxy-dihydroindenylmethyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17_{17}H15_{15}Cl2_{2}NO2_{2}
  • Molecular Weight : 336.21 g/mol
  • CAS Number : 1351634-07-5

The primary target of 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is the volume-sensitive anion channel (VSAC) . This compound acts as a potent inhibitor of VSAC, which plays a crucial role in regulating ion homeostasis and cell volume. Inhibition of VSAC can lead to cellular dysfunction due to disrupted ion balance.

Biological Activity

Research indicates that the biological activity of this compound may include:

  • Antitumor Effects : Preliminary studies suggest that compounds structurally similar to this benzamide may exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular pathways .
  • Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cell proliferation. This inhibition can lead to reduced tumor growth in certain cancer models .

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies on related compounds have demonstrated significant cytotoxicity against breast cancer and lymphoma cell lines. The mechanism involves downregulation of DHFR and disruption of metabolic pathways essential for cell survival .
  • In Vivo Studies : Animal models treated with benzamide derivatives have shown reduced tumor size and improved survival rates. These studies indicate that the compound's mechanism may involve both direct cytotoxic effects and modulation of immune responses .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamide derivatives highlight the importance of chlorine substitution and hydroxyl groups in enhancing biological activity. Compounds with similar structural motifs often exhibit improved potency against specific targets, including kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,5-DichlorobenzamideLacks hydroxy groupLower cytotoxicity
N-(2-Hydroxy-2,3-dihydro-1H-indene)benzamideLacks chlorine atomsReduced reactivity
2,5-Dichloro-N-methylbenzamideLacks hydroxy groupDifferent pharmacological profile

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide in a laboratory setting?

  • Answer : Synthesis should follow a stepwise approach:

Core Structure Assembly : Begin with the indene-derived alcohol precursor. Use Mitsunobu or reductive amination to couple the hydroxy-indene moiety to the benzamide backbone.

Chlorination : Introduce chlorine atoms at positions 2 and 5 on the benzamide ring via electrophilic aromatic substitution, ensuring regioselectivity through temperature control (0–5°C) and catalytic Lewis acids (e.g., FeCl₃) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

  • Critical Note : Optimize reaction stoichiometry to minimize diastereomer formation, especially during the coupling step.

Q. How should researchers handle safety and storage considerations for this compound during experimental procedures?

  • Answer :

  • Safety Protocols :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
  • Avoid ignition sources; use dry chemical extinguishers for fires due to potential HCl release .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the benzamide group.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer : Use a combination of:

Technique Parameters Purpose Reference
NMR ¹H/¹³C in CDCl₃Confirm molecular structure and substituent positions
HPLC-MS C18 column, ESI+Quantify purity (>98%) and detect trace impurities
FT-IR 1600–1700 cm⁻¹Validate carbonyl (C=O) and hydroxyl (O-H) groups

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics integrated with AI) optimize reaction conditions for synthesizing this compound?

  • Answer :

  • AI-Driven Simulation : Train machine learning models on existing reaction datasets to predict optimal parameters (temperature, catalyst loading). For example, Bayesian optimization can reduce trial runs by 40% .
  • Multiphysics Modeling : Use COMSOL to simulate heat/mass transfer in batch reactors, identifying hotspots that degrade product yield. Couple with real-time sensors for closed-loop control .
    • Case Study : A 2025 study achieved 92% yield by integrating AI-predicted solvent ratios (THF/H₂O) with flow chemistry setups .

Q. What strategies are recommended for resolving contradictions in experimental data related to this compound’s stability under varying pH conditions?

  • Answer :

Controlled Stability Studies : Conduct accelerated degradation tests (pH 1–13, 40°C) with HPLC monitoring. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life .

Data Reconciliation : Apply principal component analysis (PCA) to isolate variables (e.g., pH vs. temperature effects). For conflicting results, validate via orthogonal methods (e.g., NMR vs. LC-MS degradation profiles) .

Theoretical Alignment : Reconcile data with density functional theory (DFT) calculations predicting hydrolysis pathways at specific pH levels .

Q. How does the compound’s molecular conformation influence its interaction with biological targets, and what experimental approaches validate these interactions?

  • Answer :

  • Conformational Analysis :
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibitors) to identify critical torsion angles in the indene-methyl bridge that enhance affinity .
  • X-Ray Crystallography : Resolve co-crystal structures with target proteins (e.g., CYP450 enzymes) to map hydrophobic pockets .
  • Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kᵢ) to confirm MD predictions .
  • In Vitro Assays : Use fluorescence polarization to assess competitive binding in cell lysates .

Methodological Frameworks

  • Theoretical Integration : Anchor research questions to established frameworks (e.g., ligand efficiency metrics for drug design) to ensure academic rigor .
  • Ethical Data Practices : Obtain informed consent for linked datasets (e.g., combining synthetic data with toxicity databases) .

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